
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide is a complex organic compound with a unique structure. This compound belongs to the class of piperazinium salts and is characterized by the presence of a piperazine ring substituted with various functional groups. The diiodide form indicates the presence of two iodine atoms in the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl) and 1,4,4-trimethyl groups. This can be achieved using appropriate alkyl halides and base catalysts.
Iodination: The final step involves the introduction of iodine atoms to form the diiodide salt. This can be done using iodine or iodine-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazinium salts: Other piperazinium salts with different substituents.
Quaternary ammonium compounds: Compounds with similar structural features and functional groups.
Uniqueness
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide is unique due to its specific combination of functional groups and the presence of iodine atoms. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
33537-39-2 |
|---|---|
Molekularformel |
C19H40I2N2O2 |
Molekulargewicht |
582.3 g/mol |
IUPAC-Name |
3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2-ethyl-2-methylhexanoate;diiodide |
InChI |
InChI=1S/C19H40N2O2.2HI/c1-7-9-11-19(3,8-2)18(22)23-17-10-12-21(6)15-13-20(4,5)14-16-21;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KWBBMJIZZYJJMD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(C)(CC)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


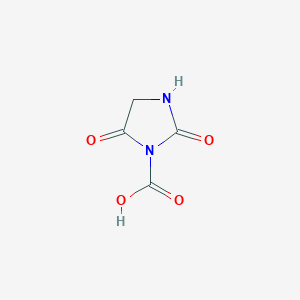
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
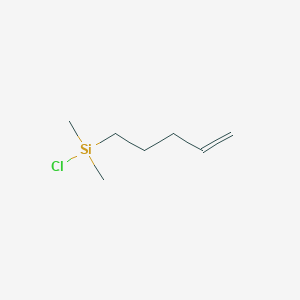
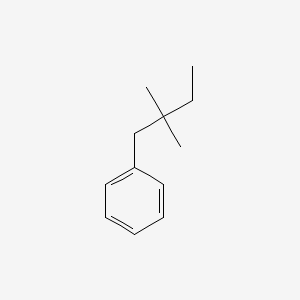


![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
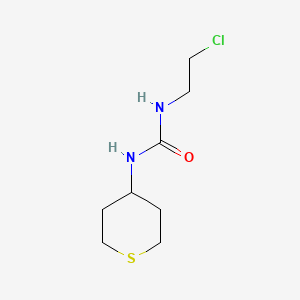
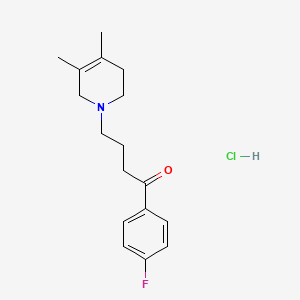
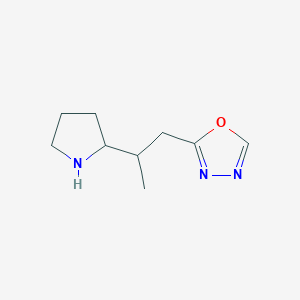

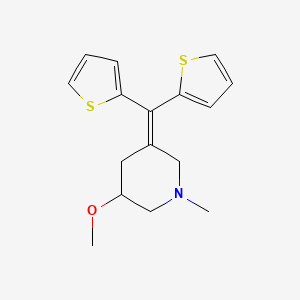

![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
